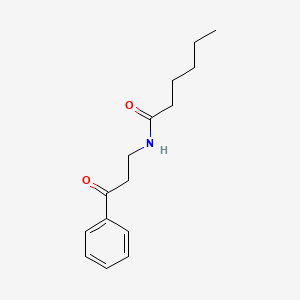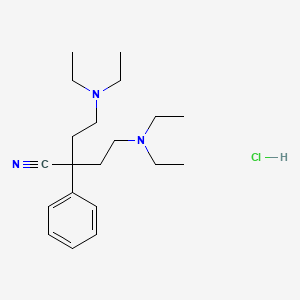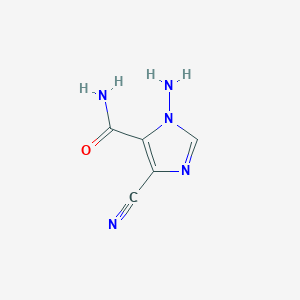
N-(3-oxo-3-phenyl-propyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-3-phenyl-propyl)hexanamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a hexanamide group attached to a phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-phenyl-propyl)hexanamide typically involves the reaction of hexanoic acid with 3-oxo-3-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Hexanoic Acid Activation: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated hexanoic acid reacts with 3-oxo-3-phenylpropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-oxo-3-phenyl-propyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(3-oxo-3-phenyl-propyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against bacterial strains such as Escherichia coli and Salmonella typhi.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-oxo-3-phenyl-propyl)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in glucose metabolism . This inhibition disrupts the metabolic pathways of bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-oxo-3-phenyl-propyl)butanamide
- N-(3-oxo-3-phenyl-propyl)pentanamide
- N-(3-oxo-3-phenyl-propyl)heptanamide
Uniqueness
N-(3-oxo-3-phenyl-propyl)hexanamide is unique due to its specific chain length and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications.
Propriétés
Numéro CAS |
5431-40-3 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-(3-oxo-3-phenylpropyl)hexanamide |
InChI |
InChI=1S/C15H21NO2/c1-2-3-5-10-15(18)16-12-11-14(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,16,18) |
Clé InChI |
GZEQZUOTRNNIRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)






![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)



![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
